molecular formula C11H21N3O3 B2583971 Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate CAS No. 1463522-75-9

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate

Cat. No. B2583971
CAS RN: 1463522-75-9
M. Wt: 243.307
InChI Key: VXJNSLUJKYGNIE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate is a derivative of Glycine . It is used for research purposes and is not sold to patients .


Synthesis Analysis

The synthesis of this compound involves the reaction of Compound B1 with hydrazine hydrate in ethanol . The reaction is stirred at room temperature and monitored by TLC plate, and it completes in 4 hours .


Molecular Structure Analysis

The molecular weight of this compound is 189.21 . Its molecular formula is C7H15N3O3 . The SMILES representation of the molecule is O=C(NN)CNC(OC©©C)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.21 and a molecular formula of C7H15N3O3 . It appears as a solid, white to off-white in color .

Scientific Research Applications

Cyclizative Atmospheric CO2 Fixation

The compound tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate finds application in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with an iodomethyl group. This process, developed using tert-butyl hypoiodite (t-BuOI) under mild conditions, showcases the compound's role in synthesizing cyclic carbamates, which are significant in various chemical syntheses and potential industrial applications (Takeda et al., 2012).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, commonly found in medicinal chemistry, can impact the physicochemical and pharmacokinetic properties of bioactive compounds. While the specific applications of this compound weren't detailed, the study on tert-butyl isosteres, including its alternatives, provides insights into how such structural motifs affect drug compounds' overall properties. This knowledge is crucial for designing new compounds with optimized efficacy and stability (Westphal et al., 2015).

Layered Molecular Structures

The molecular structures of compounds similar to this compound, specifically tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, show layered structures created from hydrogen bonds. This structural characteristic is essential for understanding the compound's interactions and stability, which could be relevant in material science and molecular engineering (Howie et al., 2011).

Stereoselective Synthesis

An efficient stereoselective synthesis route for similar compounds, such as tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlights the importance of controlling stereochemistry in synthesizing potential pharmaceutical intermediates. Such methodologies are crucial in drug discovery, where the stereochemistry of a compound can significantly affect its biological activity and pharmacokinetics (Wang et al., 2017).

properties

IUPAC Name

tert-butyl N-[3-(2-hydrazinyl-2-oxoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-7(5-8)6-9(15)14-12/h7-8H,4-6,12H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJNSLUJKYGNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutyl)acetate (1.2 g, 4.7 mmol) and hydrazine hydrate (1.4 g, 23.5 mmol) in EtOH (8 mL) was heated at 80° C. for 17 hrs. The reaction mixture was concentrated and the residue was dissolved in DCM (20 mL). The organic phase was washed with saturated sodium chloride (10 mL) and water (10 mL). The water layer was exacted with EtOAc (3×). The combined organic layer was dried over Na2SO4 and concentrated to afford tert-butyl 3-(2-hydrazinyl-2-oxoethyl)cyclobutylcarbamate (1.1 g, 97%). ESI-MS (EI+, m/z): 244 [M+H]+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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